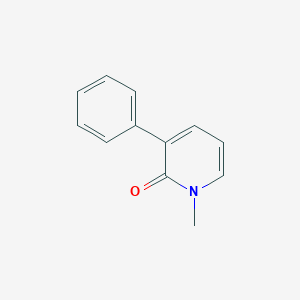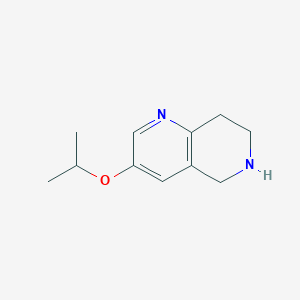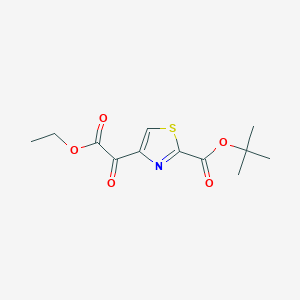
1-Methyl-3-phenylpyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-phenylpyridin-2-one is a heterocyclic compound with the molecular formula C12H11NO and a molar mass of 185.22 g/mol . It is known for its potential anti-inflammatory properties and is an impurity in the drug Pirfenidone . The compound is characterized by a pyridinone ring substituted with a methyl group at the 1-position and a phenyl group at the 3-position.
Vorbereitungsmethoden
1-Methyl-3-phenylpyridin-2-one can be synthesized through various methods. One classical method involves the cyclization of appropriate precursors under specific conditions. For instance, the 1,3-dipolar cycloaddition between a nitrone and an olefin can be used to form the pyridinone ring . Industrial production methods may involve the use of catalytic processes to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-3-phenylpyridin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine derivative with additional oxygen functionalities, while reduction may lead to the formation of a dihydropyridine derivative.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-phenylpyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential anti-inflammatory properties make it a candidate for studying inflammatory pathways.
Medicine: As an impurity in Pirfenidone, it is relevant in the context of drug formulation and quality control.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 1-Methyl-3-phenylpyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may interact with enzymes or receptors involved in inflammatory processes, thereby modulating their activity and reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-phenylpyridin-2-one can be compared with other similar compounds such as:
3-Methyl-1-phenylpyridin-2-one: This compound has a similar structure but differs in the position of the methyl group.
1-Phenyl-3-methylpyridin-2-one: Another isomer with the methyl and phenyl groups swapped.
Pirfenidone: A related compound used as an anti-fibrotic agent.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C12H11NO |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
1-methyl-3-phenylpyridin-2-one |
InChI |
InChI=1S/C12H11NO/c1-13-9-5-8-11(12(13)14)10-6-3-2-4-7-10/h2-9H,1H3 |
InChI-Schlüssel |
ULYZWTLDAJORNL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C(C1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 4-[4-(acetylamino)-3-methyl-5-nitrophenoxy]butanoate](/img/structure/B13872459.png)
![7-chloro-1-(2-propoxyethyl)-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13872465.png)



![3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid](/img/structure/B13872489.png)


![1-[2-Bromo-pyridin-4-yl]-2-[6-methyl-pyridin-2-yl]-ethanone](/img/structure/B13872500.png)
